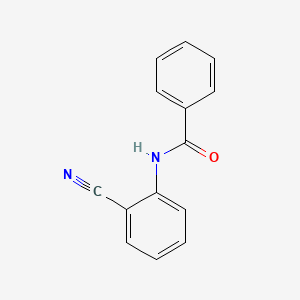

N-(2-cyanophenyl)benzamide

Description

Significance of the Benzamide (B126) Moiety in Organic Synthesis and Heterocyclic Chemistry

The benzamide moiety is a fundamental structural unit in organic chemistry, serving as a versatile building block for the synthesis of more complex molecules. mdpi.comresearchgate.net Amide bonds, in general, are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. mdpi.comrsc.org The stability and relative ease of synthesis from readily available starting materials make aromatic amides like benzamides attractive intermediates in organic synthesis. mdpi.com

In the realm of heterocyclic chemistry, benzamides are crucial precursors for constructing various ring systems. orientjchem.orgnih.gov For instance, they have been utilized in the synthesis of quinazolines, 1,3,5-benzotriazocines, and other heterocyclic structures. researchgate.net The reactivity of the amide group, often in conjunction with other functional groups on the aromatic ring, allows for a diverse range of cyclization reactions. nih.govmdpi.com

Overview of N-(2-cyanophenyl)benzamide as a Versatile Synthetic Scaffold

This compound, in particular, stands out as a valuable and versatile scaffold in synthetic chemistry. The presence of both a benzamide and a nitrile (cyano) group in an ortho position to each other provides a unique platform for a variety of chemical transformations. researchgate.netmdpi.com This arrangement facilitates intramolecular reactions, leading to the efficient construction of fused heterocyclic systems.

Researchers have demonstrated that this compound can be readily converted into its corresponding imidoyl chloride, N-(2-cyanophenyl)benzimidoyl chloride, by reacting it with phosphorus pentachloride. researchgate.netmdpi.com This imidoyl chloride is a highly reactive intermediate that can subsequently react with various nucleophiles to generate a range of heterocyclic compounds. researchgate.net For example, its reaction with thioamides has been shown to produce 3,1-benzothiazines, 1,3,5-benzotriazocines, and quinazolines. researchgate.net

Furthermore, the imidoyl chloride can be converted into N-(2-cyanophenyl)benzimidoyl isothiocyanate. mdpi.com This isothiocyanate derivative serves as a key precursor in one-pot syntheses of complex molecules like 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas through reactions with secondary amines. mdpi.com These transformations highlight the utility of this compound as a starting material for generating molecular diversity.

A recent study has also showcased the cyclization of N-(2-cyanophenyl)benzamides induced by a combination of titanium tetraiodide and trimethylsilyl (B98337) iodide to synthesize 2-aryl-4-iodoquinazolines. acs.org The starting N-(2-cyanophenyl)benzamides for this process are readily prepared from the corresponding 2-aminobenzonitrile (B23959) derivatives. acs.org

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound and its derivatives is directed towards several promising avenues. A primary focus remains on its application as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.netmdpi.com The development of new synthetic methodologies that utilize the unique reactivity of the ortho-cyano and benzamide groups is an ongoing area of exploration.

The resulting heterocyclic structures derived from this compound are of significant interest in medicinal chemistry. For instance, quinazoline (B50416) derivatives are known to exhibit a wide range of pharmacological activities. Therefore, the synthesis of new quinazoline-based molecules from this scaffold could lead to the discovery of new therapeutic agents.

Another research trajectory involves the exploration of the photophysical and electrochemical properties of molecules derived from this compound. researchgate.net The incorporation of this unit into larger conjugated systems could lead to the development of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net The versatility of the benzamide moiety allows for the fine-tuning of these properties through structural modifications. researchgate.net

Table 1: Key Chemical Identifiers for this compound

| Identifier | Value |

| Molecular Formula | C₁₄H₁₀N₂O |

| CAS Number | 40288-69-5 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C14H10N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h1-9H,(H,16,17) |

| InChIKey | IQAAKQSNMORTCT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N |

Table 2: Selected Reactions and Products of this compound Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| This compound | Phosphorus pentachloride | N-(2-cyanophenyl)benzimidoyl chloride | researchgate.netmdpi.com |

| N-(2-cyanophenyl)benzimidoyl chloride | Thioamides (e.g., thioacetamide, benzylthiourea) | 3,1-Benzothiazine, 1,3,5-Benzotriazocine, Quinazoline | researchgate.net |

| N-(2-cyanophenyl)benzimidoyl chloride | Potassium thiocyanate (B1210189) | N-(2-cyanophenyl)benzimidoyl isothiocyanate | mdpi.com |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | Secondary amines (e.g., morpholine, piperidine) | 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas | mdpi.com |

| N-(2-cyanophenyl)benzamides | Titanium tetraiodide, Trimethylsilyl iodide | 2-Aryl-4-iodoquinazolines | acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-cyanophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-10-12-8-4-5-9-13(12)16-14(17)11-6-2-1-3-7-11/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQAAKQSNMORTCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311617 | |

| Record name | N-(2-Cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40288-69-5 | |

| Record name | N-(2-Cyanophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40288-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of N 2 Cyanophenyl Benzamide

Cyclization Reactions and Heterocycle Formation

The proximate positioning of the cyano and amide groups in N-(2-cyanophenyl)benzamide makes it an ideal precursor for intramolecular cyclization reactions, providing efficient pathways to valuable heterocyclic structures, most notably quinazolines.

Synthesis of Quinazolines via Iodination-Cyclization (e.g., Titanium Tetraiodide/Trimethylsilyl (B98337) Iodide Synergism)

A significant transformation of N-(2-cyanophenyl)benzamides is their conversion into 2-aryl-4-iodoquinazolines through an iodination-cyclization reaction. nih.gov This process is effectively promoted by a synergistic combination of titanium tetraiodide (TiI₄) and trimethylsilyl iodide (TMSI). nih.govacs.orgnih.gov Research has demonstrated that while TiI₄ alone yields only trace amounts of the desired product, the addition of TMSI significantly enhances the reaction, leading to moderate to high yields of 2-aryl-4-iodoquinazolines. nih.gov

The reaction is typically carried out under reflux in a solvent such as toluene (B28343). acs.org The synergistic effect of the TiI₄/TMSI system is crucial for the success of the cyclization. nih.gov This method is applicable to a variety of N-(2-cyanophenyl)benzamides with different substituents on both the benzoyl and the cyanophenyl rings. nih.govacs.org For instance, substrates with electron-withdrawing groups (e.g., -F, -Br) and electron-donating groups (e.g., -Me) on the benzoyl moiety, as well as various substitution patterns on the aminobenzonitrile portion, have been successfully cyclized. nih.gov

The general reaction scheme is as follows:

This compound derivative + TiI₄/TMSI → 2-Aryl-4-iodoquinazoline derivative

The yields of this reaction vary depending on the specific substituents on the starting material, as detailed in the table below.

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | 4-F | 2-(4-Fluorophenyl)-4-iodoquinazoline | 78 |

| 2 | H | 3,5-Cl₂ | 2-(3,5-Dichlorophenyl)-4-iodoquinazoline | 69 |

| 3 | H | 4-Br | 2-(4-Bromophenyl)-4-iodoquinazoline | 67 |

| 4 | H | H | 4-Iodo-2-phenylquinazoline | 63 |

| 5 | H | 3-Cl | 2-(3-Chlorophenyl)-4-iodoquinazoline | 61 |

| 6 | H | 2-Cl | 2-(2-Chlorophenyl)-4-iodoquinazoline | 59 |

| 7 | H | 4-Me | 4-Iodo-2-(p-tolyl)quinazoline | 57 |

| Data sourced from studies on titanium tetraiodide/trimethylsilyl iodide synergistically induced cyclization. nih.govacs.org |

Intramolecular Cycloaddition Reactions (e.g., Quinazolin-4-ylidenethiourea Synthesis via N-(2-cyanophenyl)benzimidoyl Isothiocyanate)

This compound serves as a precursor for the synthesis of N-(2-cyanophenyl)benzimidoyl isothiocyanate, a highly reactive intermediate that undergoes intramolecular cycloaddition to form quinazoline (B50416) derivatives. nih.gov This multi-step, one-pot synthesis provides an efficient route to 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas. nih.gov

The process begins with the conversion of this compound into the corresponding N-(2-cyanophenyl)benzimidoyl chloride using phosphorus pentachloride. This intermediate is not isolated but is reacted in situ with potassium thiocyanate (B1210189) to yield N-(2-cyanophenyl)benzimidoyl isothiocyanate. nih.govmdpi.org This reactive isothiocyanate is then treated with various secondary amines (such as morpholine, piperidine, or pyrrolidine). The amine adds to the isothiocyanate group, forming a thiourea (B124793) intermediate. This intermediate subsequently undergoes a spontaneous intramolecular cycloaddition, where one of the thiourea nitrogen atoms attacks the cyano group, leading to the formation of the quinazolin-4-ylidenethiourea ring system. nih.govmdpi.org

The reaction pathway can be summarized as:

This compound + PCl₅ → N-(2-cyanophenyl)benzimidoyl chloride

N-(2-cyanophenyl)benzimidoyl chloride + KSCN → N-(2-cyanophenyl)benzimidoyl isothiocyanate

N-(2-cyanophenyl)benzimidoyl isothiocyanate + Secondary Amine → Thiourea Intermediate → 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thiourea nih.gov

This methodology highlights the utility of this compound in constructing complex heterocyclic scaffolds through the generation and subsequent intramolecular reaction of a reactive intermediate. nih.gov

Functional Group Interconversions on the this compound Framework

Beyond its use in heterocycle synthesis, the this compound structure can undergo transformations targeting its constituent amide and nitrile functionalities. These reactions allow for the modification of the molecule to produce a variety of derivatives.

Nucleophilic Substitution Reactions

The core structure of this compound itself is not highly susceptible to direct nucleophilic aromatic substitution. However, its derivatives, such as the 2-aryl-4-iodoquinazolines synthesized via the iodination-cyclization reaction (see section 3.1.1), are excellent substrates for subsequent nucleophilic substitution reactions. The iodine atom at the 4-position of the quinazoline ring is a good leaving group, enabling the introduction of various nucleophiles at this site. This extends the synthetic utility of this compound as a starting material for a wider range of functionalized quinazolines.

Hydrolysis of Amide and Nitrile Functionalities

The this compound molecule contains two groups susceptible to hydrolysis: the secondary amide linkage and the nitrile group. The selective hydrolysis of one group over the other can be challenging, as the conditions required (typically strong acid or base with heating) can often lead to the hydrolysis of both. chemistrysteps.comlibretexts.org

Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, while the amide bond can also be cleaved. libretexts.orglumenlearning.com The complete hydrolysis of this compound would be expected to yield 2-aminobenzoic acid, benzoic acid, and ammonia (B1221849) (or their corresponding salts depending on the pH).

Nitrile Hydrolysis:

R-C≡N + 2 H₂O + H⁺ → R-COOH + NH₄⁺ libretexts.org

Amide Hydrolysis:

R-CO-NH-R' + H₂O + H⁺ → R-COOH + R'-NH₃⁺

Alkaline hydrolysis would similarly cleave both functional groups, typically yielding the carboxylate salts and ammonia. libretexts.org While the hydrolysis of nitriles to amides can sometimes be achieved under milder conditions, stopping the reaction at the amide stage before further hydrolysis to the carboxylic acid can be difficult. chemistrysteps.comcommonorganicchemistry.com Therefore, controlled hydrolysis of this compound to selectively transform either the nitrile or the amide group requires carefully optimized reaction conditions that have not been extensively detailed in the literature for this specific substrate.

Oxidation and Reduction Pathways

The functional groups within this compound present sites for both oxidation and reduction reactions.

Reduction: The nitrile and amide carbonyl groups are both reducible. The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The amide carbonyl can also be reduced to a methylene (B1212753) group (-CH₂-) by powerful reagents such as LiAlH₄. The specific outcome would depend on the choice of reducing agent and the reaction conditions. A potential reduction product of this compound could be N-(2-(aminomethyl)phenyl)benzylamine, resulting from the reduction of both the nitrile and the amide carbonyl.

Oxidation: The this compound framework is generally stable to oxidation. The aromatic rings are electron-deficient and not easily oxidized. While the N-H bond of the amide could potentially be a site for oxidation, specific studies on the oxidation pathways of this compound are not prominent. Research on the oxidation of tertiary benzamides has shown that reactions can occur at the α-position of the N-alkyl groups, but this is not directly applicable to the secondary amide present in this compound. nih.gov

Electrophilic Aromatic Substitution on Aromatic Rings

The reactivity of this compound in electrophilic aromatic substitution (EAS) is dictated by the electronic properties of the substituents on its two distinct aromatic rings. The molecule contains a benzamide (B126) moiety and a cyanophenyl moiety, each exhibiting different levels of activation and directing effects towards incoming electrophiles. A comprehensive analysis of these substituent effects is crucial for predicting the regiochemical outcome of such reactions.

Analysis of Substituent Effects and Regioselectivity

The this compound molecule presents two rings for potential electrophilic attack:

Ring A (Benzamide Ring): This ring is attached to the nitrogen atom of the amide group (-NH-CO-). The amide group as a whole is considered an activating, ortho-, para-directing substituent. stackexchange.com This is because the lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance (a +M effect). This donation increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com While the adjacent carbonyl group is electron-withdrawing, the electron-donating effect of the nitrogen lone pair is dominant in directing the substitution. stackexchange.com Consequently, electrophilic attack is strongly favored on this ring.

Ring B (Cyanophenyl Ring): This ring is substituted with a cyano group (-C≡N). The cyano group is a powerful electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen atom and a resonance effect (-M) that pulls electron density out of the ring. ucsb.edulibretexts.org This withdrawal of electron density deactivates the ring, making it significantly less reactive towards electrophiles compared to unsubstituted benzene (B151609). libretexts.org Electron-withdrawing groups that deactivate the ring direct incoming electrophiles to the meta position. youtube.com

Predicted Reaction Outcomes

Given the contrasting electronic nature of the two rings, electrophilic aromatic substitution will overwhelmingly occur on the more electron-rich Ring A . The deactivating nature of the cyano group on Ring B renders it much less susceptible to electrophilic attack. ucsb.edu

Within Ring A, the substitution will be directed to the positions ortho and para to the amide nitrogen. Typically, a mixture of ortho and para isomers is expected, with the para isomer often predominating due to reduced steric hindrance from the bulky N-(2-cyanophenyl) group. stackexchange.com

The following table outlines the predicted major products for common electrophilic aromatic substitution reactions on this compound, based on established principles of substituent effects.

Note: The following data is predictive and based on established chemical principles. Specific experimental outcomes may vary depending on precise reaction conditions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Typical Conditions | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 0-25 °C | N-(2-cyanophenyl)-4-nitrobenzamide |

| Bromination | Br₂, FeBr₃ | Room Temperature | 4-bromo-N-(2-cyanophenyl)benzamide |

| Chlorination | Cl₂, AlCl₃ | Room Temperature | 4-chloro-N-(2-cyanophenyl)benzamide |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 0 °C to Room Temp. | 4-acetyl-N-(2-cyanophenyl)benzamide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Room Temperature | 4-((2-cyanophenyl)carbamoyl)benzenesulfonic acid |

Advanced Structural Elucidation and Conformational Analysis of N 2 Cyanophenyl Benzamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of N-(2-cyanophenyl)benzamide, with each technique providing unique insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons on the two phenyl rings and the amide proton. The protons on the benzoyl ring typically appear as multiplets, similar to those in benzamide (B126) itself. rsc.org The protons of the 2-cyanophenyl group would also produce a complex multiplet pattern in the aromatic region. The amide (N-H) proton is anticipated to appear as a broad singlet, a characteristic feature for such functional groups. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon atom. Key expected signals include the carbonyl carbon (C=O) of the amide group, typically found in the 165-170 ppm range. rsc.orgrsc.org The cyano group carbon (C≡N) would also have a characteristic shift. The remaining signals would correspond to the aromatic carbons of the two distinct phenyl rings.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

|---|---|---|

| ¹H | 7.0 - 8.5 | Multiplets corresponding to the 9 aromatic protons |

| ¹H | ~8.0 - 9.0 (broad) | Singlet for the amide (N-H) proton |

| ¹³C | ~115 - 120 | Cyano (C≡N) carbon |

| ¹³C | ~120 - 140 | Aromatic carbons |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the principal functional groups within the this compound molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Key characteristic absorption bands confirm the presence of the amide and cyano moieties. A prominent absorption band corresponding to the N-H stretching vibration is expected in the range of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group (Amide I band) typically appears as a strong peak around 1650-1680 cm⁻¹. nist.govchemicalbook.com The C≡N stretching vibration from the cyano group is expected in a distinct and relatively interference-free region of the spectrum, generally between 2220 and 2260 cm⁻¹. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | 3200 - 3400 |

| Cyano (C≡N) | Stretch | 2220 - 2260 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Amide (C=O) | Stretch (Amide I) | 1650 - 1680 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which helps to confirm its structure. The compound has a molecular formula of C₁₄H₁₀N₂O, corresponding to a molecular weight of approximately 222.24 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 222. The fragmentation pattern would likely involve cleavage of the amide bond, a common fragmentation pathway for benzamide derivatives. nih.gov This would lead to the formation of characteristic fragment ions, such as the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the 2-cyanophenylaminyl radical cation or related fragments. nih.govnist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 222 | Molecular Ion | [C₁₄H₁₀N₂O]⁺ |

| 105 | Benzoyl Cation | [C₇H₅O]⁺ |

Solid-State Structural Determination by X-ray Crystallography

X-ray crystallography provides the most definitive structural information for this compound in the solid state, offering precise measurements of bond lengths, bond angles, and torsion angles. While a specific crystal structure for the title compound is not detailed in the provided results, analysis of closely related benzanilide (B160483) structures allows for a robust prediction of its solid-state conformation. nih.govmdpi.com

The central amide linkage, C-N-C(=O)-C, is expected to be nearly planar. nih.gov However, the two aromatic rings are not expected to be coplanar. The dihedral angle, which is the angle between the planes of the C-bonded benzoyl ring and the N-bonded cyanophenyl ring, is a critical conformational parameter. In related structures like 2-nitro-N-(2-nitrophenyl)benzamide, these angles can be significant, indicating a twisted conformation. nih.gov This twisting arises from steric hindrance between the ortho-substituent (the cyano group) and the carbonyl oxygen or ortho-hydrogens on the other ring.

Conformational Preferences and Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)

The crystal packing and supramolecular architecture of this compound are governed by various intermolecular interactions, primarily hydrogen bonding. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that molecules of this compound form intermolecular N—H···O hydrogen bonds, linking them into chains or dimers in the crystal lattice. nih.govnih.gov This is a common and stabilizing motif observed in the crystal structures of many primary and secondary amides. nih.govnih.gov

Theoretical and Computational Chemistry Studies of N 2 Cyanophenyl Benzamide

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Geometrical optimization, a key application of DFT, aims to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For N-(2-cyanophenyl)benzamide, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to determine its optimized geometry. This process would yield crucial data on bond lengths, bond angles, and dihedral angles. For instance, the calculations would define the spatial relationship between the benzamide (B126) and cyanophenyl moieties, including the planarity or torsion between the two aromatic rings. This structural information is fundamental for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | ~1.23 Å |

| N-H | ~1.01 Å | |

| C≡N | ~1.15 Å | |

| Bond Angle | C-N-H | ~120° |

| N-C=O | ~122° |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Quantum Chemical Descriptors and Molecular Electrostatic Potential (MEP) Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its chemical properties and reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors are valuable in predicting how a molecule will interact with other chemical species.

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), prone to nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen and nitrogen atoms of the amide group and the nitrogen of the cyano group, highlighting these as potential sites for interaction with electrophiles.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, stability, and electronic properties. nih.gov A smaller energy gap generally implies higher reactivity and lower stability.

For this compound, the HOMO is likely to be localized on the electron-rich benzamide portion, while the LUMO may be centered on the electron-withdrawing cyanophenyl group. The calculated HOMO-LUMO energy gap would provide insight into its electronic transitions and potential for charge transfer within the molecule.

Table 2: Hypothetical FMO Properties of this compound (Illustrative)

| Property | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

In this compound, NBO analysis could reveal hyperconjugative interactions between the lone pairs of the amide nitrogen and the antibonding orbitals of the adjacent carbonyl group and phenyl ring, as well as delocalization between the two aromatic systems.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in various photonic and optoelectronic technologies. Computational chemistry can predict the NLO properties of a molecule by calculating its first hyperpolarizability (β). Molecules with large β values are considered promising candidates for NLO applications. The magnitude of β is influenced by factors such as intramolecular charge transfer, the presence of donor and acceptor groups, and extended π-conjugation.

The structure of this compound, featuring a potential donor (benzamide) and acceptor (cyanophenyl) system, suggests it might exhibit NLO properties. DFT calculations could quantify its first hyperpolarizability and provide insights into its potential as an NLO material.

Table 3: Hypothetical NLO Properties of this compound (Illustrative)

| Property | Value (esu) |

|---|---|

| Dipole Moment (μ) | ~3.5 x 10⁻¹⁸ |

Note: The data in this table is illustrative and not based on actual computational results for this compound.

Computational Mechanistic Studies of Reactions Involving this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. For reactions involving this compound, such as its synthesis or subsequent chemical modifications, computational studies can provide a detailed understanding of the reaction pathway. For example, in the synthesis of N-substituted benzamide derivatives, computational modeling can help to understand the energetics of different reaction steps and predict the most favorable pathway.

One notable reaction is the synthesis of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives from this compound via a [3+2] cycloaddition. Computational studies could model the transition state of this cycloaddition, providing insights into the reaction's feasibility, stereoselectivity, and the influence of substituents.

Mechanistic Investigations of Reactions Involving N 2 Cyanophenyl Benzamide As Substrate or Intermediate

Elucidation of Reaction Pathways for Quinazoline (B50416) Synthesis

The synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with significant pharmacological activities, represents a major application of N-(2-cyanophenyl)benzamide. A prominent and efficient method involves a palladium-catalyzed tandem reaction between N-(2-cyanoaryl)benzamides and arylboronic acids. mdpi.com

The proposed mechanism for this transformation is a multi-step sequence initiated by the palladium catalyst. The reaction pathway is thought to proceed through the following key steps:

Nucleophilic Addition: The reaction commences with the nucleophilic addition of the organopalladium species, generated in situ from the arylboronic acid, to the electrophilic carbon atom of the nitrile group in this compound.

Imine Intermediate Formation: This addition leads to the formation of an imine intermediate. The palladium species is crucial in facilitating this step.

Intramolecular Cyclization: The newly formed imine then undergoes an intramolecular nucleophilic attack by the adjacent amide nitrogen atom onto the imine carbon.

Dehydration: The resulting cyclic intermediate subsequently undergoes dehydration, eliminating a molecule of water to yield the aromatic quinazoline ring system.

This tandem process efficiently constructs the 2,4-disubstituted quinazoline scaffold in moderate to excellent yields and demonstrates good tolerance for a variety of functional groups on both the benzamide (B126) and arylboronic acid partners. mdpi.com The scalability of this route further underscores its practical utility in synthetic chemistry. mdpi.com

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Quinazoline Synthesis

| Step | Description | Intermediate/Transition State |

| 1 | Nucleophilic Addition | Arylpalladium species adds to the nitrile group. |

| 2 | Imine Formation | Formation of a palladium-complexed imine. |

| 3 | Intramolecular Cyclization | Amide nitrogen attacks the imine carbon. |

| 4 | Dehydration | Elimination of water to form the aromatic ring. |

Exploration of Isocyanide Insertion Mechanisms in Palladium-Catalyzed Processes

Palladium-catalyzed reactions involving isocyanide insertion represent a powerful tool for the construction of complex nitrogen-containing molecules. This compound can be involved in such processes, where the isocyanide acts as a one-carbon building block. The general mechanism for palladium-catalyzed isocyanide insertion into an aryl-halide or aryl-triflate bond typically follows a catalytic cycle.

A plausible mechanistic pathway for a reaction involving this compound or a related precursor would involve:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl precursor (e.g., an aryl halide) to a low-valent palladium(0) complex, forming an arylpalladium(II) intermediate.

Isocyanide Insertion: An isocyanide molecule then coordinates to the arylpalladium(II) complex and subsequently inserts into the aryl-palladium bond. This migratory insertion step is characteristic of isocyanide chemistry and results in the formation of an imidoyl-palladium intermediate.

Further Reaction/Reductive Elimination: The imidoyl-palladium species is a versatile intermediate that can undergo various subsequent transformations. For instance, it could be trapped by a nucleophile or undergo reductive elimination to yield the final product and regenerate the palladium(0) catalyst, thus closing the catalytic cycle.

Computational studies on related systems, such as the Pd(II)-catalyzed functionalization of N-methoxy cinnamamide, highlight the importance of migratory insertion of ligands like tert-butyl isocyanide (t-BuNC) into a Pd-C bond as a key mechanistic step. nih.gov This general principle is applicable to understanding the behavior of this compound in similar palladium-catalyzed environments where isocyanides are employed.

Table 2: General Steps in Palladium-Catalyzed Isocyanide Insertion

| Step | Catalyst State | Key Transformation | Resulting Intermediate |

| Oxidative Addition | Pd(0) → Pd(II) | Aryl-X bond cleavage | Aryl-Pd(II)-X |

| Isocyanide Insertion | Pd(II) | Migratory insertion into Pd-Aryl bond | Imidoyl-Pd(II)-X |

| Reductive Elimination | Pd(II) → Pd(0) | Formation of new C-C or C-N bond | Final Product + Pd(0) |

Mechanistic Insights into Cycloaddition and Rearrangement Reactions

While specific studies on cycloaddition and rearrangement reactions of this compound are not extensively documented, its structure allows for theoretical participation in such transformations. The mechanistic principles of these reaction classes can provide insight into potential pathways.

Cycloaddition Reactions:

Cycloaddition reactions are powerful methods for constructing cyclic compounds. Depending on the reaction partner, the cyanophenyl group of this compound could potentially participate in reactions like [3+2] cycloadditions. The mechanism of these reactions is often studied using computational methods like Molecular Electron Density Theory (MEDT). mdpi.com For a typical [3+2] cycloaddition, the reaction proceeds through a transition state where new covalent bonds are formed. The analysis of the electronic flux and bonding evolution helps to determine whether the mechanism is concerted or stepwise and explains the observed regioselectivity and stereoselectivity. mdpi.combohrium.com Such reactions often involve the coupling of pseudoradical centers that form during the reaction. mdpi.com

Rearrangement Reactions:

Intramolecular rearrangements can lead to the formation of structural isomers. A relevant example for N-phenylbenzamide derivatives is the Smiles rearrangement. In studies of related compounds, this rearrangement has been observed in the gas phase under mass spectrometry conditions. nih.gov The mechanism involves an intramolecular nucleophilic aromatic substitution, where a nucleophilic heteroatom attacks an aromatic ring, displacing another group. For a molecule like this compound, a hypothetical rearrangement could be triggered by deprotonation, creating a nucleophilic center that could potentially attack the benzoyl ring, although this specific pathway has not been reported. The feasibility of such a rearrangement would depend on the relative acidities of the protons and the stability of the intermediates and products. nih.gov

Applications of N 2 Cyanophenyl Benzamide in Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules and Scaffolds

Organic building blocks are functionalized molecules that serve as the foundational components for the modular construction of more complex molecular architectures. sigmaaldrich.com N-(2-cyanophenyl)benzamide exemplifies such a building block, providing a robust scaffold for generating intricate organic structures, particularly fused heterocyclic systems.

The strategic placement of the cyano and amide groups allows for intramolecular reactions that lead to the formation of polycyclic frameworks. Researchers utilize this compound and its precursors, such as 2-aminobenzonitriles and 2-aminobenzamides, as starting points for synthesizing a wide array of fine chemicals. semanticscholar.orgnih.gov For instance, derivatives of this compound can be elaborated into complex scaffolds like indolo[1,2-c]quinazolines through tandem reaction sequences. nih.gov These complex molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The ability to construct such elaborate systems from a relatively simple starting material underscores the importance of this compound as a key synthetic intermediate.

Table 1: Examples of Complex Scaffolds Synthesized from Related Precursors

| Scaffold | Key Reaction Type | Description |

| Indolo[1,2-c]quinazolines | Tandem Staudinger–Aza-Wittig–Nucleophilic addition | A multi-step reaction sequence used to build a fused, polycyclic heterocyclic system with significant structural complexity. nih.gov |

| Diarylbenzodiazocines | Multi-step synthesis | Utilized in the construction of eight-membered rings containing two nitrogen atoms, which are challenging synthetic targets. nih.gov |

| Indazoles | Cyclization reactions | 2-Aminobenzophenones, derived from related structures, serve as precursors for the synthesis of indazole rings, an important pharmacophore. nih.gov |

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core components of numerous pharmaceuticals, natural products, and agrochemicals. nih.govresearchgate.netmdpi.com this compound and its closely related precursors are instrumental in the synthesis of several important classes of these compounds, primarily through cyclization reactions involving the cyano group. nih.goveurekaselect.com

Quinazolinones and Quinazolines: One of the most prominent applications of this chemical is in the synthesis of quinazolinones. The intramolecular cyclization of N-cyanobenzamide intermediates, which can be formed from ortho-iodoanilines and cyanamide (B42294), provides a convenient and efficient route to 2-aminoquinazolin-4(3H)-ones. organic-chemistry.org The synthesis of quinazolinone derivatives often involves precursors like 2-aminobenzamide (B116534) or 2-aminobenzonitrile (B23959). semanticscholar.orgchemmethod.com These methods highlight the utility of the ortho-amino-nitrile or ortho-amino-amide functionality in constructing the quinazolinone core. For example, a well-known synthetic quinazolinone drug, Methaqualone, can be synthesized via a one-pot reaction involving 2-fluoro-N-(o-tolyl)benzamide and acetamide, demonstrating a modern approach to this classic structure. nih.gov

Benzodiazepines: Benzodiazepines are another critical class of nitrogen-containing heterocycles with significant therapeutic applications, acting as anticonvulsant, anti-inflammatory, and sedative agents. nih.gov The synthesis of these seven-membered ring systems can be achieved from precursors structurally related to this compound. For instance, 2-aminobenzophenones, which share a similar structural motif, are key starting materials for producing various benzodiazepine (B76468) derivatives. nih.gov Methodologies have been developed for the synthesis of 2,3-benzodiazepines through one-pot, two-step reactions involving acylation and subsequent cyclization with hydrazine (B178648). rsc.org Other synthetic routes involve the reduction of 2,3-benzodiazepin-1-ones to yield the core benzodiazepine structure. mdpi.com

Table 2: Synthesis of Nitrogen-Containing Heterocycles from Related Precursors

| Target Heterocycle | Precursor/Starting Material | Reagents and Conditions | Product Class |

| 2-Aminoquinazolin-4(3H)-ones | Ortho-iodoanilines, cyanamide | Carbonylative coupling followed by in situ ring closure of an N-cyanobenzamide intermediate. organic-chemistry.org | Quinazolinones |

| 2,3-Disubstituted Quinazolinones | N-substituted anthranilamides, isocyanides, arylboronic acids | Palladium-catalyzed oxidative three-component coupling. organic-chemistry.org | Quinazolinones |

| 2-Substituted Quinazolinones | 2-Fluoro-N-methylbenzamide, various amides | Base-promoted SNAr reaction followed by cyclization at 135 °C. nih.gov | Quinazolinones |

| 1,5-Benzodiazepines | o-Phenylenediamines, ketones | Condensation reaction using H-MCM-22 as a solid acid catalyst at room temperature. nih.gov | Benzodiazepines |

| 2,3-Benzodiazepines | 1-Arylpropan-2-ones, carboxylic acid, hydrazine | One-pot phosphate-assisted acylation followed by hydrazine cyclization. rsc.org | Benzodiazepines |

Potential in Material Science and Polymer Chemistry

While the primary application of this compound and its derivatives lies in the synthesis of biologically active molecules, the resulting heterocyclic frameworks have significant potential in materials science. nih.govresearchgate.net The development of new organic materials for applications in electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), relies on novel molecular building blocks. chemrxiv.org

The heterocyclic systems synthesized from this compound precursors, such as quinazolines and their fused-ring variants, possess properties that make them attractive candidates for new functional materials. These properties include:

Rigid and Planar Structures: The fused aromatic rings create rigid and often planar molecular structures that can facilitate π-π stacking, a crucial interaction for charge transport in organic semiconductors.

Tunable Photophysical Properties: The extended π-conjugated systems in these heterocycles often result in fluorescent properties. The emission wavelengths can be tuned by modifying substituents on the heterocyclic core, making them suitable for use as emitters or host materials in OLEDs.

Chemical and Thermal Stability: Aromatic heterocyclic systems are generally characterized by high chemical and thermal stability, which is a prerequisite for long-lasting electronic devices.

The cyanamide functional group itself is recognized for its role in developing new materials, and the diverse reaction pathways it enables are key to creating novel polycyclic N-heterocyclic frameworks. nih.govresearchgate.net Although direct polymerization of this compound is not widely reported, its role as a precursor to stable, functional heterocycles positions it as an important indirect contributor to the field of materials chemistry. These heterocycles can be considered valuable additions to the toolbox of building blocks for designing the next generation of functional organic materials. chemrxiv.org

Table 3: Potential Material Applications of Derived Heterocyclic Scaffolds

| Heterocyclic Scaffold | Potential Application | Relevant Property |

| Quinazolinones / Fused Quinazolines | Organic Light Emitting Diodes (OLEDs) | Fluorescence, thermal stability, rigid structure for film formation. nih.govchemrxiv.org |

| Indoloquinazolines | Organic Semiconductors / OFETs | Planar structure facilitating π-stacking and charge transport. nih.gov |

| Benzodiazepine Derivatives | Functional Polymers | Incorporation into polymer backbones to introduce specific chemical or photophysical properties. |

Research on N 2 Cyanophenyl Benzamide Derivatives and Analogs

Design and Synthesis of Substituted N-(2-cyanophenyl)benzamide Derivatives

The design and synthesis of substituted this compound derivatives are primarily driven by the quest for novel therapeutic agents. The core structure presents multiple opportunities for chemical modification on both the benzoyl and the 2-cyanophenyl rings. These modifications are strategically designed to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its biological activity.

A common synthetic route to this compound derivatives involves the acylation of 2-aminobenzonitrile (B23959) with a substituted benzoyl chloride in the presence of a base. The substituents on the benzoyl chloride can be varied to explore their impact on the molecule's properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic nature of the benzamide (B126), potentially affecting its interaction with biological targets.

| Derivative | Substituent (R) on Benzoyl Ring | Synthetic Approach | Design Rationale |

|---|---|---|---|

| N-(2-cyanophenyl)-4-methylbenzamide | 4-Methyl | Reaction of 2-aminobenzonitrile with 4-methylbenzoyl chloride | Introduce a lipophilic and electron-donating group to potentially enhance membrane permeability and target interaction. |

| N-(2-cyanophenyl)-4-chlorobenzamide | 4-Chloro | Reaction of 2-aminobenzonitrile with 4-chlorobenzoyl chloride | Incorporate an electron-withdrawing group to modulate electronic properties and potentially introduce halogen bonding interactions. |

| N-(2-cyanophenyl)-4-methoxybenzamide | 4-Methoxy | Reaction of 2-aminobenzonitrile with 4-methoxybenzoyl chloride | Add an electron-donating group that can also act as a hydrogen bond acceptor. |

Structure-Reactivity Relationships within this compound Analogs

The relationship between the structure of this compound analogs and their chemical reactivity is a critical aspect of their development. The presence of the ortho-cyano group on the aniline (B41778) ring significantly influences the reactivity of the amide bond and the potential for intramolecular cyclization reactions.

Studies on related benzamide derivatives have shown that the nature and position of substituents can have a profound effect on their biological activity. For example, in a series of N-substituted benzamide derivatives designed as antitumor agents, it was found that a 2-substituent on the phenyl ring and the presence of heteroatoms in the amide that can chelate with metal ions are crucial for antiproliferative activity. Conversely, the presence of a chlorine atom or a nitro group on the same benzene (B151609) ring was found to decrease anti-proliferative activity. mdpi.com While this study was not specific to this compound, it provides valuable insights into the structure-activity relationships of benzamides.

The cyano group in this compound is an electrophilic center and can participate in various chemical transformations. The reactivity of this group can be modulated by substituents on either aromatic ring. Electron-donating groups on the benzoyl moiety can increase the electron density on the amide nitrogen, potentially influencing the nucleophilicity of the cyano group's nitrogen atom through resonance. Conversely, electron-withdrawing groups would have the opposite effect.

| Analog | Structural Modification | Predicted Effect on Reactivity |

|---|---|---|

| N-(2-cyano-4-nitrophenyl)benzamide | Nitro group on the cyanophenyl ring | Increases the electrophilicity of the cyano group, making it more susceptible to nucleophilic attack. |

| N-(2-cyanophenyl)-4-aminobenzamide | Amino group on the benzoyl ring | Increases electron density on the amide linkage, potentially altering the reactivity of the cyano group through electronic effects. |

| N-(2-cyanophenyl)cyclohexanecarboxamide | Replacement of the benzoyl group with a cyclohexanecarbonyl group | Alters the steric and electronic environment around the amide bond, likely affecting its rotational barrier and reactivity. |

This compound as an Intermediate for Diverse Chemical Libraries

One of the most significant applications of this compound is its role as a versatile intermediate in the synthesis of heterocyclic compound libraries. The strategic placement of the amide and cyano groups allows for facile intramolecular cyclization reactions to form various fused heterocyclic systems, most notably quinazolines.

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. The synthesis of quinazolines often utilizes precursors that can undergo cyclization to form the characteristic bicyclic ring system. This compound serves as an excellent starting material for such transformations. For instance, treatment of N-(2-cyanophenyl)benzamides with a titanium tetraiodide/trimethylsilyl (B98337) iodide system can induce cyclization to yield 2-aryl-4-iodoquinazolines.

Furthermore, palladium-catalyzed tandem reactions of N-(2-cyanoaryl)benzamides with arylboronic acids provide a direct route to 2,4-disubstituted quinazolines. This approach allows for the introduction of diversity at two positions of the quinazoline (B50416) core in a single synthetic operation, making it a powerful tool for the construction of chemical libraries for drug discovery and other applications. The intramolecular cyclization of this compound derivatives is a key step in the synthesis of a variety of heterocyclic frameworks, highlighting the importance of this compound as a building block in synthetic chemistry.

| Starting Material | Reaction Conditions | Resulting Heterocyclic Library | Significance |

|---|---|---|---|

| This compound | TiI4/TMSI | 2-Aryl-4-iodoquinazolines | Provides a route to functionalized quinazolines that can be further elaborated. |

| N-(2-cyanoaryl)benzamides | Pd catalyst, Arylboronic acids | 2,4-Diarylquinazolines | Allows for the rapid generation of a diverse library of quinazoline derivatives. |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate (derived from this compound) | Primary or secondary amines | 1-substituted-3-(2-phenylquinazolin-4-yl)thioureas and 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas | Demonstrates the utility of this compound derivatives in constructing more complex heterocyclic systems. |

Future Research Directions and Methodological Advances for N 2 Cyanophenyl Benzamide

Development of Novel and Sustainable Synthetic Approaches

The traditional synthesis of N-(2-cyanophenyl)benzamide and its reactive intermediates often involves reagents like phosphorus pentachloride or thionyl chloride, which are effective but pose environmental and handling challenges. mdpi.commdpi.comnih.gov The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency, reduce waste, and improve safety.

Future research should focus on catalyst-driven, atom-economical methods. Promising areas for investigation include:

Catalytic Direct Amidation: Exploring the use of catalysts like boric acid, which facilitates the direct condensation of a carboxylic acid and an amine with water as the only byproduct, could offer a significantly greener pathway. sciepub.comwalisongo.ac.id

Enzymatic Synthesis: Biocatalysis, particularly using enzymes like Candida antarctica lipase (B570770) B (CALB), presents a highly sustainable option for amide bond formation under mild conditions, avoiding harsh reagents and minimizing racemization. nih.govrsc.org

Ultrasonic and Microwave Irradiation: The use of non-conventional energy sources such as ultrasonic irradiation can accelerate reaction times and improve yields in the presence of reusable solid acid catalysts, such as ionic liquids immobilized on diatomite earth. researchgate.net

These modern approaches stand in contrast to conventional methods, offering substantial improvements in sustainability.

Table 1: Comparison of Synthetic Approaches for Benzamide (B126) Formation

| Feature | Conventional Method (e.g., using PCl₅) | Future Sustainable Methods |

|---|---|---|

| Reagents | Phosphorus pentachloride, thionyl chloride | Boric acid, Enzymes (e.g., Lipase), Reusable solid catalysts |

| Byproducts | Corrosive and hazardous (e.g., POCl₃, HCl, SO₂) | Primarily water |

| Atom Economy | Often low due to the use of activating agents | High |

| Reaction Conditions | Often harsh, requiring reflux in dry solvents | Mild (e.g., lower temperatures, aqueous or green solvents) |

| Environmental Impact | High, due to hazardous waste generation | Low, aligns with green chemistry principles |

Advanced Spectroscopic and Computational Techniques for Deeper Insights

While standard spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry are routinely used to confirm the structure of this compound and its derivatives, advanced techniques are required for a more profound understanding of its structural and electronic properties. mdpi.commdpi.com

Computational Chemistry , particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties. researchgate.netresearchgate.net Future studies on this compound could employ DFT calculations using basis sets like B3LYP/6-311++G(d,p) to: tandfonline.comnih.govresearchgate.net

Optimize Molecular Geometry: Accurately predict bond lengths, bond angles, and dihedral angles.

Analyze Frontier Molecular Orbitals (FMOs): Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the electron density distribution to identify electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents.

Simulate Spectroscopic Data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm structural assignments with greater confidence.

Table 2: Potential Insights from DFT Studies on this compound

| Parameter | Significance |

|---|---|

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Relates to chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Chemical Potential (µ) | Measures the escaping tendency of electrons from an equilibrium system. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Quantifies the global electrophilic nature of the molecule. |

Combined with advanced experimental techniques like single-crystal X-ray diffraction, these computational methods can provide a comprehensive picture of the molecule's conformational and electronic landscape, guiding further synthetic efforts. researchgate.net

Expansion of Chemical Reactivity and Transformation Pathways

This compound is a highly valuable precursor due to the strategic placement of its cyano and amide functionalities, which allows for a variety of intramolecular cyclization reactions. researchgate.netnih.gov It serves as the key starting material for reactive intermediates such as N-(2-cyanophenyl)benzimidoyl chloride and N-(2-cyanophenyl)benzimidoyl isothiocyanate . mdpi.commdpi.comnih.gov These intermediates are not typically isolated but are generated in situ to react with various nucleophiles, leading to the formation of diverse heterocyclic systems.

Key transformation pathways that represent areas for future expansion include:

Synthesis of Quinazolines: The compound is a cornerstone in the synthesis of quinazoline (B50416) derivatives. A notable recent development is the titanium tetraiodide/trimethylsilyl (B98337) iodide synergistically induced cyclization, which efficiently converts N-(2-cyanophenyl)benzamides into 2-aryl-4-iodoquinazolines. acs.orgresearchgate.net These iodo-substituted products are themselves versatile intermediates for further functionalization.

Formation of Quinazolin-4-yl-thioureas: Reaction of the derived N-(2-cyanophenyl)benzimidoyl isothiocyanate with primary or secondary amines leads to an intramolecular cycloaddition, yielding 1-substituted-3-(2-phenylquinazolin-4-yl) thioureas and 1,1-disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas, respectively. mdpi.comnih.gov

Access to Other Heterocycles: The reactivity of the cyano group makes it a target for constructing other ring systems, such as benzoxazinones. evitachem.com

Future research will likely focus on discovering new catalysts and reaction conditions to control the regioselectivity of these cyclizations and to access novel, complex heterocyclic scaffolds from this readily available precursor.

Table 3: Summary of Heterocyclic Systems Derived from this compound

| Precursor/Intermediate | Reagents | Resulting Heterocyclic System |

|---|---|---|

| This compound | TiI₄ / TMSI | 2-Aryl-4-iodoquinazolines acs.orgresearchgate.net |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | Primary Amines | 1-Substituted-3-(2-phenylquinazolin-4-yl) thioureas mdpi.com |

| N-(2-cyanophenyl)benzimidoyl isothiocyanate | Secondary Amines | 1,1-Disubstituted-3-(2-phenyl-3H-quinazolin-4-ylidene)thioureas nih.gov |

| This compound | Various (undisclosed) | Benzoxazinones evitachem.com |

| N-(2-cyanophenyl)benzimidoyl chloride | Thioamides | Benzothiadiazocines or Benzotriazocines mdpi.com |

Exploration of Emerging Applications in Pure Chemical Sciences

Beyond its role in synthesizing specific target molecules, this compound and its derivatives are becoming instrumental in advancing fundamental chemical science. The exploration of its reactivity contributes to the broader field of synthetic methodology and the study of reaction mechanisms.

Emerging applications in this context include:

Development of Novel Synthetic Methods: The use of this compound in reactions like the TiI₄/TMSI induced cyclization helps establish new synthetic tools and explore the synergistic effects of Lewis acids and additives in organic synthesis. acs.orgresearchgate.net

Probing Reaction Mechanisms: The intramolecular cyclization reactions of its derivatives serve as excellent models for studying the kinetics and mechanisms of cyclization processes, including the influence of stereopopulation control on reaction rates.

Scaffold for Combinatorial Chemistry: Its ability to be converted into a variety of complex heterocycles makes it an ideal scaffold for the creation of compound libraries. These libraries can then be used to explore structure-activity relationships in a systematic manner, contributing to fields like chemical biology and materials science without focusing on a specific therapeutic outcome.

Ligand Development in Coordination Chemistry: The nitrogen and oxygen atoms within the this compound framework and its heterocyclic products offer potential coordination sites for metal ions. DFT studies can help predict these coordination modes, paving the way for the design of new ligands and metal complexes with unique catalytic or material properties. researchgate.net

In essence, this compound is not just a means to an end but a tool for discovery, enabling chemists to build complex molecules, develop new reactions, and deepen the understanding of fundamental chemical principles.

Q & A

Advanced Research Question

- In vitro HDAC inhibition assays using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) quantify IC₅₀ values .

- Molecular docking (AutoDock Vina) into HDAC8 (PDB: 1T69) identifies key interactions: the benzamide carbonyl coordinates the Zn²⁺ ion, while the cyanophenyl group occupies the surface cleft .

- Free-energy perturbation (FEP) simulations refine binding affinity predictions for derivatives .

How can researchers address low reproducibility in crystallographic data for this compound analogs?

Advanced Research Question

Irreproducible unit cell parameters or space groups arise from polymorphism or solvent inclusion:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.